molecular formula C20H29NO2S B2981295 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone CAS No. 1795420-02-8

2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone

Cat. No.: B2981295
CAS No.: 1795420-02-8
M. Wt: 347.52
InChI Key: GKYXGYNGODZPFK-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is a synthetic organic compound known for its significant biochemical properties. Its structure includes a cyclopentylthio group, a methoxyphenyl group, and an azepane ring, which give it unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions : The synthesis of 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone typically begins with a precursor of azepane derivatives, which are then subjected to alkylation and thiolation reactions.

  • The preparation may involve reacting 3-(4-methoxyphenyl)azepane with 2-chloro-1-(cyclopentylthio)ethanone in the presence of a base such as sodium hydride, which acts to deprotonate and promote nucleophilic substitution. Reaction conditions include stirring under an inert atmosphere at a controlled temperature. Industrial Production Methods : Industrial-scale production might employ continuous flow techniques for better control over reaction conditions, reducing the risk of side reactions and improving overall yield. These methods often use catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes :

  • Oxidation

    : This compound can undergo oxidation, often using reagents such as hydrogen peroxide or potassium permanganate, affecting the thio group to form sulfoxides or sulfones.

  • Reduction

    : It can also be reduced, particularly at the ketone group, using reducing agents like lithium aluminum hydride, forming secondary alcohols.

  • Substitution Reactions

    : The presence of the azepane ring makes it amenable to various nucleophilic substitution reactions. Common Reagents and Conditions Used :

  • Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reducing agents including lithium aluminum hydride or sodium borohydride. Major Products Formed :

  • Oxidation typically produces sulfoxides or sulfones.

  • Reduction forms secondary alcohol derivatives.

Scientific Research Applications

2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has several applications across different scientific disciplines:

  • Chemistry

    : Studied for its reactivity and role in developing synthetic pathways for complex molecules.

  • Biology

    : Investigated for its potential biological activities, including enzyme inhibition and interaction with cell receptors.

  • Medicine

    : Explored for therapeutic properties, potentially as a lead compound in drug development for treating various conditions.

  • Industry

    : Utilized in the development of specialty chemicals and intermediates in organic synthesis.

Mechanism of Action

The compound's effects are primarily exerted through interactions with specific molecular targets, often involving the inhibition of enzymatic activities or binding to receptor sites. The cyclopentylthio group can interact with sulfur-related pathways, while the azepane and methoxyphenyl groups contribute to its specificity and binding affinity.

Comparison with Similar Compounds

Compared to similar compounds, 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone stands out due to its unique structural features, particularly the combination of cyclopentylthio and methoxyphenyl moieties. List of Similar Compounds :

  • 2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone.

  • 2-(Cyclopentylsulfinyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.

  • 1-(3-(4-Methoxyphenyl)azepan-1-yl)ethanone.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2S/c1-23-18-11-9-16(10-12-18)17-6-4-5-13-21(14-17)20(22)15-24-19-7-2-3-8-19/h9-12,17,19H,2-8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYXGYNGODZPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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